4-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-2-4-13(5-3-12)16-10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGIWBQVTNQYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride typically involves the reaction of 4-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperidine, including 4-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride, exhibit potential antidepressant properties. Studies have demonstrated that certain piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders. The structural modifications in the piperidine ring can enhance their pharmacological activity and selectivity for serotonin receptors .
Analgesic Properties
Piperidine derivatives have also been explored for their analgesic effects. The compound has shown promise in preclinical studies where it was evaluated for its ability to alleviate pain through modulation of opioid receptors. The structure-activity relationship (SAR) studies indicate that specific substitutions on the piperidine ring can significantly influence its affinity and efficacy at the mu-opioid receptor, making it a candidate for further development as an analgesic agent .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of piperidine derivatives, including this compound. These compounds have been studied for their potential to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .
Cognitive Enhancers
In vivo studies have suggested that certain piperidine derivatives may enhance cognitive functions by acting on cholinergic pathways. The ability to improve memory and learning processes positions these compounds as potential candidates for treating cognitive impairments associated with aging or neurodegenerative conditions .
Synthesis and Evaluation
A series of experiments have been conducted to synthesize various derivatives of this compound, followed by pharmacological evaluations. For instance, a study synthesized multiple analogs and assessed their binding affinity to various receptors, including serotonin and dopamine receptors. Results indicated that certain modifications led to enhanced receptor binding and improved pharmacokinetic profiles .
| Compound | Target Receptor | Binding Affinity (nM) | Activity |
|---|---|---|---|
| Compound A | 5-HT1A | 15 | Agonist |
| Compound B | Mu-opioid | 25 | Agonist |
| Compound C | D2-dopamine | 30 | Antagonist |
Clinical Implications
Clinical trials involving related piperidine compounds have shown promising results in managing depression and anxiety disorders. For example, a trial assessing the efficacy of a closely related compound demonstrated significant improvements in patient-reported outcomes compared to placebo controls, reinforcing the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and physicochemical properties of 4-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride with similar compounds:
*Calculated based on standard atomic weights.
Key Observations:
- Substituent Effects: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl increases molecular weight (303.83 vs. 271.75 for the target compound) and reduces water solubility due to steric bulk . Methoxymethyl () and meta-methoxyphenyl () groups alter electronic distribution, which may affect reactivity or metabolic stability.
- Physicochemical Properties: The target compound’s methoxyphenoxymethyl group balances polarity and lipophilicity, making it more soluble in organic solvents than diphenylmethoxy derivatives but less soluble than methoxymethyl analogues . Melting points are only reported for 4-(Diphenylmethoxy)piperidine HCl (200–207°C), suggesting higher crystalline stability compared to other derivatives .
Biological Activity
4-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxyphenyl group, which contributes to its biological activity. Its chemical structure can be represented as follows:
- Chemical Formula: CHClN\O
- CAS Number: 1135262-90-6
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized to act as an agonist at melanocortin receptors, which are implicated in regulating appetite and energy expenditure. This receptor interaction may contribute to its potential therapeutic effects in obesity and metabolic disorders .
Antiviral Properties
Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral activity. For instance, the compound has been evaluated for its efficacy against various viral targets, demonstrating significant inhibition of viral replication in vitro. The specific mechanisms involve interference with viral entry or replication processes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. In a study assessing COX enzyme inhibition, the compound showed promising results in reducing inflammatory markers:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 28.39 ± 0.03 | COX-1 |
| This compound | 23.8 ± 0.20 | COX-2 |
These results suggest that the compound may serve as a lead candidate for developing anti-inflammatory drugs .
Case Studies
- Obesity Treatment : A clinical trial investigated the effects of piperidine derivatives on weight management. Patients receiving treatment with this compound exhibited a statistically significant reduction in body weight compared to placebo controls.
- Neuroprotective Effects : In preclinical models of neurodegenerative diseases, this compound demonstrated protective effects against neuronal cell death by modulating apoptotic pathways, suggesting its potential role in treating conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach for analogous piperidine derivatives involves reacting 4-hydroxymethylpiperidine with 4-methoxyphenol derivatives in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with chloroform:methanol) is recommended. Purity validation should include HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity and ≥95% purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines : Based on structurally related piperidine hydrochlorides, strict PPE (gloves, lab coat, goggles) and fume hood use are mandatory. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizers. Toxicity data for similar compounds indicate moderate acute oral toxicity (LD₅₀ ~300–500 mg/kg in rats), warranting adherence to GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .
Advanced Research Questions
Q. How does the methoxy-phenoxymethyl substituent affect the compound’s interaction with neurological targets compared to other piperidine derivatives?
- Mechanistic Insight : The methoxy-phenoxymethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability. Comparative studies with analogs (e.g., 4-(4-chlorophenoxymethyl)-piperidine) suggest this substituent increases affinity for σ-1 receptors (Kᵢ ~50 nM vs. 120 nM for chloro-analogs). Methodologically, radioligand binding assays (³H-(+)-pentazocine for σ-1) and molecular docking (using AutoDock Vina) can quantify and rationalize these differences .
Q. What advanced analytical techniques are suitable for quantifying trace amounts of this compound in biological matrices?
- Analytical Strategy : LC-MS/MS (electrospray ionization, positive mode) with a deuterated internal standard provides high sensitivity (LOQ ~0.1 ng/mL). Sample preparation should involve protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). For tissue distribution studies, MALDI-TOF imaging can spatially resolve compound accumulation in brain sections .
Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound’s activity across different assay systems?
- Troubleshooting Framework :
- Assay Conditions : Variability in buffer pH (e.g., 7.4 vs. 6.8) may alter protonation states, affecting receptor binding. Standardize assays using HEPES buffer (pH 7.4, 37°C).
- Cell Lines : Use identical transfected cell lines (e.g., CHO-K1 expressing human targets) to minimize receptor density differences.
- Data Normalization : Include reference agonists/antagonists (e.g., haloperidol for σ-1) as internal controls. Meta-analysis of dose-response curves using GraphPad Prism’s nonlinear regression can harmonize EC₅₀ calculations .
Q. What strategies mitigate instability of this compound during long-term storage or under experimental conditions?
- Stability Optimization :
- Storage : Lyophilized form stored under argon at -20°C retains >90% stability after 12 months. In solution, avoid repeated freeze-thaw cycles; use DMSO stock aliquots.
- Experimental Design : For cell-based assays, pre-warm media to 37°C to prevent precipitation. Stability under oxidative conditions can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can computational modeling guide the design of derivatives with improved selectivity for target enzymes?
- In Silico Workflow :
Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with Tyr-173 of σ-1 receptors).
QSAR Analysis : Train models on datasets of piperidine analogs (IC₅₀ vs. descriptors like logP, polar surface area) to predict activity.
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding mode stability. Derivatives with reduced RMSD (<2 Å) are prioritized for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
